molecular formula C24H52O7P2 B12675045 Diphosphoric acid, triisooctyl ester CAS No. 70729-85-0

Diphosphoric acid, triisooctyl ester

Cat. No.: B12675045
CAS No.: 70729-85-0
M. Wt: 514.6 g/mol
InChI Key: PHFVIWHCTOPZKW-UHFFFAOYSA-N
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Description

Diphosphoric acid, triisooctyl ester (CAS 25103-23-5) is a phosphate triester with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . Its structure consists of a central phosphorus atom bonded to three isooctyl (C8H17) groups via ester linkages. The isooctyl substituents are branched alkyl chains (typically 6-methylheptyl), conferring high hydrophobicity and thermal stability. The compound’s SMILES notation, CC(CCCCCOP(OCCCCCC(C)C)(=O)OCCCCCC(C)C)C, highlights its branched topology, while its InChIKey (FSLSJTZWDATVTK-UHFFFAOYSA-N) provides a unique identifier for structural verification .

Properties

CAS No.

70729-85-0

Molecular Formula

C24H52O7P2

Molecular Weight

514.6 g/mol

IUPAC Name

[hydroxy(6-methylheptoxy)phosphoryl] bis(6-methylheptyl) phosphate

InChI

InChI=1S/C24H52O7P2/c1-22(2)16-10-7-13-19-28-32(25,26)31-33(27,29-20-14-8-11-17-23(3)4)30-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3,(H,25,26)

InChI Key

PHFVIWHCTOPZKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(O)OP(=O)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, triisooctyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to maintain a steady production rate. The raw materials, including phosphoric acid and isooctyl alcohol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The resulting ester is then purified through distillation and other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, triisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and phosphoric acid in the presence of water. Acidic or basic conditions can catalyze this reaction.

    Oxidation: The ester can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.

    Substitution: In substitution reactions, the ester group can be replaced by other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions

Major Products Formed

    Hydrolysis: Isooctyl alcohol and phosphoric acid

    Oxidation: Phosphoric acid derivatives

    Substitution: New esters or other substituted products

Scientific Research Applications

Diphosphoric acid, triisooctyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Industry: The ester is employed as a plasticizer in the production of polymers and as a flame retardant in materials science.

Mechanism of Action

The mechanism of action of diphosphoric acid, triisooctyl ester involves its interaction with molecular targets through esterification and hydrolysis reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The esterification process allows it to form stable complexes with various molecules, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

By Substituent Number: Triesters vs. Diesters/Monoesters

Phosphate esters vary in substitution degree, impacting properties like solubility and reactivity:

  • Triesters (e.g., triisooctyl ester) lack acidic protons, rendering them neutral and highly lipophilic. This contrasts with diesters (e.g., ethyl dihydrogen diphosphate, C2H8O7P2) and monoesters (e.g., dimethylallyl pyrophosphate, C5H9O7P2), which retain acidic -OH groups, enabling participation in biochemical reactions (e.g., enzyme catalysis) .
  • Diphosphoric acid, diisooctyl ester (inferred formula: C16H34O7P2) is cited in yak milk flavor studies due to its volatility and low odor threshold, contributing to lipid-derived aromas . In contrast, the triisooctyl ester’s bulkier structure likely reduces volatility, limiting its role in flavor chemistry.

By Substituent Structure: Isooctyl vs. Smaller Alkyl/Aryl Groups

  • Trimethyl phosphate (C3H9O4P, MW 140.08 g/mol) exemplifies a simple triester with linear methyl groups. Its compact structure results in lower boiling points and higher polarity compared to triisooctyl ester .
  • Aryl-substituted esters (e.g., diphenyl tetradecyl phosphite, C26H39O3P) exhibit enhanced oxidative stability due to aromatic rings, making them suitable as antioxidants in polymers . Triisooctyl ester’s branched alkyl chains prioritize hydrophobicity over aromatic stabilization.

By Parent Acid: Phosphoric vs. Diphosphoric vs. Phosphorous Acid

  • Phosphoric acid esters (e.g., triisooctyl ester) feature a P=O core, whereas phosphorous acid esters (e.g., triisodecyl phosphite, C30H63O3P) contain P(III) with P–OH bonds, conferring reducing properties .
  • Diphosphoric acid esters (e.g., MRS2690, a uridine diphosphate derivative) are used in pharmacological research to modulate P2Y receptors, highlighting their role in cellular signaling . Triisooctyl ester’s lack of functional groups limits such bioactivity.

Data Tables

Table 1: Structural and Functional Comparison of Phosphate Esters

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
Diphosphoric acid, triisooctyl ester C24H51O4P Three isooctyl groups 434.63 High hydrophobicity; industrial use (inferred)
Diphosphoric acid, diisooctyl ester C16H34O7P2* Two isooctyl groups ~392.38* Flavor agent in yak milk
Trimethyl phosphate C3H9O4P Three methyl groups 140.08 Solvent, chemical synthesis
Ethyl dihydrogen diphosphate C2H8O7P2 One ethyl group 206.03 Biochemical intermediates
Dimethylallyl pyrophosphate C5H9O7P2 Dimethylallyl group 243.07 Terpene biosynthesis precursor
MRS2690 (pharmacological agent) C17H24N2O14P2S Glucosyl, methylthio 594.39 P2Y14 receptor activation

*Inferred data due to lack of explicit evidence.

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